(3-Bromo-4-chlorophenyl)(phenyl)methanol
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Overview
Description
(3-Bromo-4-chlorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10BrClO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows: [ \text{3-Bromo-4-chlorobenzaldehyde} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Bromo-4-chlorophenyl)(phenyl)ketone or (3-Bromo-4-chlorophenyl)(phenyl)carboxylic acid.
Reduction: Formation of (3-Bromo-4-chlorophenyl)(phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-chlorophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Bromo-4-chlorophenyl)methanol: Similar structure but lacks the phenyl group.
(4-Bromo-3-chlorophenyl)(phenyl)methanol: Similar structure with different positions of bromine and chlorine atoms.
(3-Chlorophenyl)(phenyl)methanol: Similar structure but lacks the bromine atom.
Uniqueness: (3-Bromo-4-chlorophenyl)(phenyl)methanol is unique due to the specific positions of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDPOCYKSCAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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